molecular formula C11H11N3O B1487913 3-(3-Aminoazetidine-1-carbonyl)benzonitrile CAS No. 1482702-91-9

3-(3-Aminoazetidine-1-carbonyl)benzonitrile

Cat. No. B1487913
M. Wt: 201.22 g/mol
InChI Key: JZYDNWLWANTUMI-UHFFFAOYSA-N
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Description

“3-(3-Aminoazetidine-1-carbonyl)benzonitrile” is a chemical compound with the molecular formula C11H11N3O and a molecular weight of 201.22 g/mol. It is used for research purposes .


Molecular Structure Analysis

The molecular structure of related compounds, such as 4-(3-aminophenyl)benzonitrile, has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .


Chemical Reactions Analysis

The chemical reactions involving benzonitrile have been explored in several studies. For instance, acetonitrile and benzonitrile have been used as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions . Another study proposed a green synthesis of benzonitrile using ionic liquid as the recycling agent .

Scientific Research Applications

Synthesis of Complex Heterocycles

One notable application involves the synthesis of complex heterocyclic compounds. For instance, novel synthetic methodologies have been developed for the formation of 1,3-diazapyrenes and 1,3,7-triazapyrenes. These methodologies are based on the reaction of perimidines or 1,8-diaminonaphthalene with 1,3,5-triazines and carbonyl compounds or benzonitrile, demonstrating the compound's utility in generating diverse heterocyclic structures (Aksenov et al., 2008).

Corrosion Inhibition

Benzonitrile derivatives have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic solutions. These studies found that such compounds exhibit excellent corrosion inhibition properties, with detailed insights obtained from experimental and computational studies. This highlights the role of 3-(3-Aminoazetidine-1-carbonyl)benzonitrile and its derivatives in protecting metals from corrosion, which has significant implications for industrial applications (Chaouiki et al., 2018).

Antimicrobial and Cytotoxic Properties

Research has also delved into the antimicrobial properties of related compounds. For example, a study on 4-(3-Amino-4-Morpholino-1H-Indazole-1-Carbonyl)Benzonitrile revealed its potential in inhibiting the proliferation of some cancer cell lines, suggesting that derivatives of 3-(3-Aminoazetidine-1-carbonyl)benzonitrile might have biomedical applications in cancer treatment (Lu et al., 2018).

Material Science

In the realm of materials science, the compound's derivatives have been explored for the sidewall functionalization of single-walled carbon nanotubes (SWNTs). This functionalization is crucial for the development of new materials with enhanced properties, such as improved solubility and dispersion in polymers, which can lead to advancements in the field of nanotechnology and composite materials (Darabi et al., 2012).

Safety And Hazards

The safety data sheet for benzonitrile, a related compound, indicates that it is a combustible liquid and is harmful if swallowed or in contact with skin . It is recommended to wear protective gloves, eye protection, and face protection when handling the substance .

properties

IUPAC Name

3-(3-aminoazetidine-1-carbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-5-8-2-1-3-9(4-8)11(15)14-6-10(13)7-14/h1-4,10H,6-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYDNWLWANTUMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC(=C2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Aminoazetidine-1-carbonyl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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